2-Amino-4-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4-fluorobenzoic acid and related compounds involves several key strategies, including halogenation, nitration, and amination processes. For instance, Zhao Haoyu et al. (2010) describe the synthesis of 2-fluoro-6-iodobenzoic acid, a related compound, through carboxyl group protection, diazotization, iodosubstitution, and deprotection starting from 2-amino-6-fluorobenzoic acid, highlighting the versatile routes available for halogen-substituted benzoic acids (Zhao Haoyu, Zhang Qimeng, J. Tao, 2010).
Molecular Structure Analysis
The molecular structure of 2-Amino-4-fluorobenzoic acid and its derivatives can be elucidated using various spectroscopic and crystallographic techniques. Banerjee et al. (2022) conducted a detailed characterization of a co-crystal involving 4-fluorobenzoic acid, providing insights into the molecular interactions and stabilization mechanisms within the crystal structure through Hirshfeld surface analysis (B. Banerjee et al., 2022).
Chemical Reactions and Properties
2-Amino-4-fluorobenzoic acid participates in various chemical reactions, owing to the reactive amino group and the electron-withdrawing fluorine atom. These features enable it to undergo reactions such as amide formation, esterification, and coupling reactions, which are fundamental in synthesizing complex organic molecules. For example, the conversion of resin-bound 4-fluoro-3-nitrobenzoic acid to substituted 1,2-diaminobenzenes by Kilburn et al. (2000) demonstrates the compound's utility in solid-phase synthesis methodologies (J. Kilburn, J. Lau, Raymond C. F. Jones, 2000).
Scientific Research Applications
Anticancer Applications : A lysyl amide prodrug of 2-(4-aminophenyl)-5-fluorobenzothiazole has been evaluated for its potential against breast and ovarian cancers, showing manageable toxic side effects (Bradshaw et al., 2002).
Alzheimer's Disease Treatment : A fluorobenzoic acid derivative, specifically compound 3c, demonstrated potent inhibitory effects on enzymes relevant to Alzheimer's disease, suggesting its potential as a treatment agent (Czarnecka et al., 2017).
Molecular Interactions and Crystallography : The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid showed a stable structure, highlighting its potential for molecular interaction studies (Banerjee et al., 2022).
Solid-Phase Synthesis : A study presented a new strategy using resin-bound 4-fluoro-3-nitrobenzoic acid for synthesizing substituted 2-aminomethylbenzimidazoles (Kilburn et al., 2000).
Chemical Synthesis Optimization : The optimal synthesis route for Methyl 2-amino-5-fluorobenzoate involved 3-fluorobenzoic acid, demonstrating a high yield of the target product (Yin Jian-zhong, 2010).
Commercial Viability in Synthesis : The synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid resulted in a high purity product, suggesting commercial scalability (Zhao Haoyu et al., 2010).
Fluorescence and Antioxidant Potential : The synthesis of 2-(2-carboxyphenylamino)-4-methylquinolines showed potential as efficient fluorophores and antioxidants (Aleksanyan & Hambardzumyan, 2013).
Biochemical Analysis : A study involving 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole enhanced high-performance liquid chromatography for sensitive detection of amino acids (Watanabe & Imai, 1981).
Herbicidal Activity : 3-Chloro-4-fluorobenzoylthiourea demonstrated good herbicidal activity, indicating potential for pest control applications (Liu Chang-chun, 2006).
Radiolabelling and Imaging : Rapid radiochemical synthesis of 18F-labelled peptides allowed for efficient PET imaging in tumor-bearing mice (Sutcliffe-Goulden et al., 2002).
Safety And Hazards
2-Amino-4-fluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and getting medical attention .
properties
IUPAC Name |
2-amino-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVTNAJFDUWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196237 | |
Record name | 4-Fluoroanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluorobenzoic acid | |
CAS RN |
446-32-2 | |
Record name | 2-Amino-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoroanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoroanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoroanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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